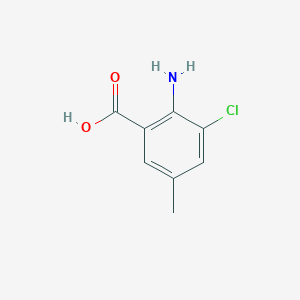

2-Amino-3-chloro-5-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

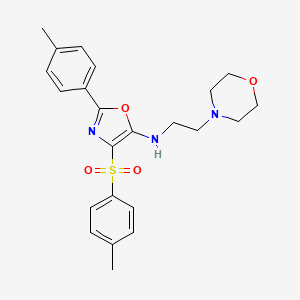

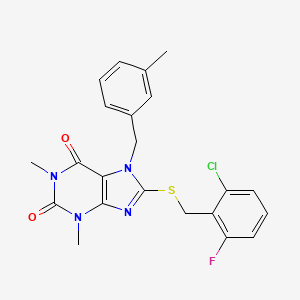

2-Amino-3-chloro-5-methylbenzoic acid is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It is a useful research chemical for the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .

Synthesis Analysis

The synthesis of 2-Amino-3-chloro-5-methylbenzoic acid can be achieved from 2-Amino-3-methylbenzoic acid. The reaction occurs in DMF solvent conditions with N-chlorosuccinimide, resulting in a chlorine atom at the para position of the amino group .Molecular Structure Analysis

The molecular structure of 2-Amino-3-chloro-5-methylbenzoic acid includes an amino group (-NH2), a chlorine atom (Cl), and a methyl group (-CH3) on a benzoic acid ring . The exact 3D structure can be found in various chemical databases .Chemical Reactions Analysis

2-Amino-3-chloro-5-methylbenzoic acid, as a common organic synthesis intermediate, is mainly used to transform the chlorine atom on the benzene ring to synthesize the target molecular structure . For example, the chlorine atom can undergo Suzuki coupling to introduce a phenyl ring or alkyl chain .Physical And Chemical Properties Analysis

2-Amino-3-chloro-5-methylbenzoic acid is a solid at room temperature . It has a melting point of 239-243 °C , a boiling point of 348.4±42.0 °C , and a flash point of 164.481°C . Its density is predicted to be 1.401±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Peptide Synthesis

“2-Amino-3-chloro-5-methylbenzoic acid” is used in peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions. This compound can be used to create specific peptide sequences for research purposes.

Preparation of Benzoyl Urea Compounds

This compound is used for the preparation of benzoyl urea containing anthranillic acid groups . These groups have been found to exhibit insecticidal activity, making them useful in the development of new pesticides.

Organic Compound for Life Science Research

This compound can be used as an organic compound for life science related research . Organic compounds are widely used in life science research for various purposes, including the study of biological processes and the development of new drugs.

Metabolite Identification in Drug Development

Although not directly mentioned, similar compounds have been used in the identification of drug metabolites . Metabolites are the products of metabolic reactions catalyzed by various enzymes. Identifying these metabolites is crucial in drug development as it helps researchers understand how a drug is processed in the body.

Material in Chemical Synthesis

“2-Amino-3-chloro-5-methylbenzoic acid” can be used as a material in chemical synthesis . In chemical synthesis, various chemicals are combined to produce a new chemical. This compound can be used as a starting material or intermediate in the synthesis of other chemicals.

Safety and Hazards

The safety information available indicates that 2-Amino-3-chloro-5-methylbenzoic acid may cause skin sensitization (H317) according to GHS07 classification . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Direcciones Futuras

As a common organic synthesis intermediate, 2-Amino-3-chloro-5-methylbenzoic acid has potential applications in the synthesis of various organic compounds . Its chlorine atom can be transformed to synthesize the target molecular structure, such as through Suzuki coupling . This opens up possibilities for the synthesis of a wide range of organic compounds, including those with potential insecticidal activity .

Mecanismo De Acción

Target of Action

It’s known that this compound is a common organic synthesis intermediate .

Mode of Action

2-Amino-3-chloro-5-methylbenzoic acid interacts with its targets through various chemical reactions. For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain. The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other functional groups. The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization reactions .

Biochemical Pathways

It’s known that the compound can be used to quickly synthesize 1,2,3,5-tetrasubstituted benzene derivatives through selective control and coordination of these reactions .

Result of Action

It’s known that the compound is a useful research chemical for the preparation of benzoyl urea containing anthranillic acid groups with insecticidal activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-chloro-5-methylbenzoic acid. For instance, during synthesis, the compound should be stored in a dark place under an inert atmosphere at room temperature . Contact with skin and inhalation of its vapor may cause irritation, so appropriate protective measures such as wearing lab coats and gloves, and ensuring good ventilation in the lab environment, are recommended .

Propiedades

IUPAC Name |

2-amino-3-chloro-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKJNACNNALPNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-chloro-5-methylbenzoic acid | |

CAS RN |

66490-53-7 |

Source

|

| Record name | 2-amino-3-chloro-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2429865.png)

![2-Amino-2-[3-(2,6-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2429866.png)

![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2429880.png)

![1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone](/img/structure/B2429881.png)

![5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2429886.png)